1-(2,6-Dimethylphenyl)-3-methylthiourea
Description
General Context of Thiourea (B124793) Chemistry
Thiourea, a fascinating and versatile class of organic compounds, holds a significant place in the landscape of chemical science. Structurally, thioureas are organosulfur compounds characterized by the general formula (R¹R²N)(R³R⁴N)C=S. They are analogues of ureas, where the oxygen atom of the carbonyl group is replaced by a sulfur atom. This substitution imparts distinct chemical properties that differentiate them from their oxygen-containing counterparts. The thiourea functional group consists of a central carbon atom double-bonded to a sulfur atom and single-bonded to two nitrogen atoms.
The chemistry of thiourea is rich and varied, largely owing to the presence of the thione (C=S) group and the adjacent nitrogen atoms. Thioureas can exist in tautomeric forms: the thione form and the thiol form, also known as isothiourea. In most cases, the thione form is the more stable tautomer. The nitrogen atoms in the thiourea moiety can be unsubstituted or substituted with a wide range of alkyl, aryl, or other functional groups, leading to a vast library of thiourea derivatives with diverse properties and applications.
From a synthetic perspective, thioureas are readily accessible through several well-established methods. A common approach involves the reaction of an amine with an isothiocyanate. Other synthetic routes include the reaction of cyanamides with hydrogen sulfide (B99878) and the use of thiophosgene (B130339) with primary or secondary amines. This ease of synthesis, coupled with their unique chemical reactivity, has made thioureas valuable building blocks in organic synthesis, particularly in the construction of heterocyclic compounds.
Significance of N-Arylthiourea Scaffolds in Chemical Research
Among the vast family of thiourea derivatives, N-arylthioureas, which feature at least one aryl group attached to one of the nitrogen atoms, have garnered considerable attention in chemical research. The presence of the aromatic ring significantly influences the electronic and steric properties of the thiourea scaffold, leading to a broad spectrum of applications.
The N-arylthiourea framework is a privileged structure in medicinal chemistry due to the wide array of biological activities exhibited by these compounds. Researchers have extensively explored their potential as therapeutic agents, and these investigations have revealed their efficacy as antibacterial, antifungal, antiviral, and anticancer agents. The biological activity is often attributed to the ability of the thiourea moiety to form strong hydrogen bonds with biological targets such as enzymes and proteins. Furthermore, the lipophilicity and electronic nature of the aryl substituents can be fine-tuned to optimize the pharmacokinetic and pharmacodynamic properties of these molecules.
Beyond their medicinal applications, N-arylthiourea scaffolds are valuable in the field of materials science and coordination chemistry. The sulfur and nitrogen atoms of the thiourea group can act as ligands, coordinating with various metal ions to form stable complexes. These metal complexes have shown potential in catalysis and as advanced materials with interesting optical and electronic properties. The ability of the N-H protons to act as hydrogen-bond donors also makes N-arylthioureas effective organocatalysts for a variety of chemical transformations.
Specific Focus on 1-(2,6-Dimethylphenyl)-3-methylthiourea: A Representative Case Study
As a representative example of the N-Aryl-N'-Alkylthiourea subclass, this article will focus on the chemical compound This compound . This molecule features a 2,6-dimethylphenyl group attached to one nitrogen atom of the thiourea core and a methyl group on the other nitrogen. The presence of the sterically hindered 2,6-dimethylphenyl group is expected to impose specific conformational constraints on the molecule, influencing its crystal packing and intermolecular interactions.
The study of this compound provides a valuable opportunity to understand the fundamental chemical and physical properties of this class of compounds. Its synthesis, structural characterization, and the detailed analysis of its molecular geometry and intermolecular forces offer insights into the broader family of N-Aryl-N'-Alkylthioureas. While specific, extensive research on this particular molecule is not as widespread as for some other thiourea derivatives, the available data allows for a thorough examination of its core chemical attributes.
Detailed research findings on this compound, particularly from crystallographic studies, reveal important information about its three-dimensional structure. The geometric parameters, including bond lengths and angles, as well as the dihedral angle between the thiourea group and the aromatic ring, have been determined. These studies show that the thiourea group is nearly perpendicular to the aromatic ring, with a dihedral angle of approximately 80.75 (7)°. The crystal packing is stabilized by N—H...S hydrogen bonds, which link the molecules into layers. Interestingly, it has been noted that only two of the three amino H atoms are involved in this hydrogen bonding network. researchgate.net
Interactive Data Table: Crystallographic Data for this compound
| Property | Value |
| Chemical Formula | C₁₀H₁₄N₂S |
| Dihedral Angle (Thiourea-Aryl) | 80.75 (7)° |
| Crystal Packing Feature | N—H...S hydrogen bonds |
Historical Perspective and Initial Academic Discoveries
The history of thiourea chemistry dates back to the 19th century, with the first synthesis of thiourea itself being a significant milestone. The exploration of its derivatives, including N-substituted thioureas, began as chemists sought to understand the reactivity of this novel functional group and to create new compounds with potentially useful properties. The synthesis of N,N'-disubstituted thioureas has been a subject of study for well over a century, with early methods often involving the reaction of amines with carbon disulfide or its derivatives.
The initial academic discoveries related to N-arylthioureas were primarily focused on their synthesis and basic chemical characterization. As synthetic methodologies became more sophisticated, a wider variety of N-aryl-N'-alkylthioureas could be prepared and studied. The development of spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy in the 20th century provided powerful tools for the structural elucidation of these compounds, allowing for a deeper understanding of their bonding and conformational properties.
Structure
3D Structure
Properties
Molecular Formula |
C10H14N2S |
|---|---|
Molecular Weight |
194.30 g/mol |
IUPAC Name |
1-(2,6-dimethylphenyl)-3-methylthiourea |
InChI |
InChI=1S/C10H14N2S/c1-7-5-4-6-8(2)9(7)12-10(13)11-3/h4-6H,1-3H3,(H2,11,12,13) |
InChI Key |
TUBKWJOKKMOSFH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=S)NC |
Origin of Product |
United States |
Synthetic Methodologies for 1 2,6 Dimethylphenyl 3 Methylthiourea
Established Synthetic Pathways from Isothiocyanate Precursors
The most common and direct method for the synthesis of asymmetrically disubstituted thioureas, such as 1-(2,6-dimethylphenyl)-3-methylthiourea, involves the reaction of an isothiocyanate with a primary amine. This approach is widely utilized due to its reliability and the commercial availability of a diverse range of starting materials.
Reaction of 2,6-Dimethylphenyl Isothiocyanate with Methylamine
The principal synthesis of this compound is accomplished through the nucleophilic addition of methylamine to 2,6-dimethylphenyl isothiocyanate. In this reaction, the lone pair of electrons on the nitrogen atom of methylamine attacks the electrophilic carbon atom of the isothiocyanate group. The subsequent proton transfer results in the formation of the stable thiourea (B124793) derivative.
The reaction is typically carried out in a suitable organic solvent, such as ethanol or acetone, at room temperature or with gentle heating to ensure the completion of the reaction. The general scheme for this synthesis is as follows:
Reaction Scheme:
An analogous procedure is well-documented for the synthesis of other alkyl thioureas, where an alkyl isothiocyanate is treated with an amine solution. For instance, methylthiourea can be prepared from methyl isothiocyanate and ammonia in an aqueous solution, and this method is generalizable for the preparation of di- and trialkyl thioureas by substituting ammonia with the corresponding amine. orgsyn.org
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
To enhance the yield and purity of this compound, optimization of various reaction parameters is crucial. Key factors that can be adjusted include the choice of solvent, reaction temperature, and the stoichiometry of the reactants.
Solvent Effects: The polarity of the solvent can influence the rate of the reaction. Protic solvents like ethanol can facilitate the reaction by stabilizing the transition state. Aprotic solvents such as acetone or dichloromethane are also effective and can simplify the work-up procedure.
Temperature Control: While the reaction often proceeds readily at room temperature, gentle heating can be applied to accelerate the reaction rate, especially if the reactants are sterically hindered or less reactive. However, excessive heat should be avoided to prevent potential side reactions or decomposition of the product.
Stoichiometry: The use of a slight excess of the more volatile reactant, in this case, methylamine, can help to drive the reaction to completion. However, a large excess should be avoided to minimize purification challenges.
A summary of typical reaction conditions for the synthesis of related N-aryl thiourea derivatives is presented in the table below, which can serve as a basis for optimizing the synthesis of the target compound.
| Precursor 1 | Precursor 2 | Solvent | Temperature | Reaction Time | Yield | Reference |
| 2,6-dimethylaniline (B139824) & acetyl chloride/ammonium thiocyanate (in situ isothiocyanate formation) | Acetone | Reflux | 3 h | Not specified | nih.gov | |
| 2,6-dimethylaniline & propionyl chloride/ammonium thiocyanate (in situ isothiocyanate formation) | Acetone | Reflux | 1 h | Not specified | nih.gov | |
| Methyl isothiocyanate | Ammonia | Aqueous | Room temperature, then gentle heating | ~1.5 h | 74-81% | orgsyn.org |
Interactive Data Table: Reaction Conditions for N-Aryl Thiourea Synthesis
| Precursor 1 | Precursor 2 | Solvent | Temperature | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|---|
| 2,6-dimethylaniline & acetyl chloride/ammonium thiocyanate | - | Acetone | Reflux | 3 h | Not specified | nih.gov |
| 2,6-dimethylaniline & propionyl chloride/ammonium thiocyanate | - | Acetone | Reflux | 1 h | Not specified | nih.gov |
| Methyl isothiocyanate | Ammonia | Aqueous | Room temp, then heating | ~1.5 h | 74-81% | orgsyn.org |
Alternative Synthetic Approaches and Green Chemistry Considerations
In addition to the conventional isothiocyanate route, several alternative methods have been developed for the synthesis of thioureas, with a growing emphasis on green chemistry principles such as the use of less hazardous reagents, solvent-free conditions, and energy-efficient processes.
Carbon Disulfide-Mediated Routes
Carbon disulfide (CS₂) serves as a versatile C1 synthon for the synthesis of thioureas. In this approach, 2,6-dimethylaniline can be reacted with carbon disulfide in the presence of a base to form a dithiocarbamate salt. This intermediate can then react with methylamine to yield the desired this compound.
Alternatively, the dithiocarbamate intermediate can be treated with a desulfurizing agent to generate the 2,6-dimethylphenyl isothiocyanate in situ, which then reacts with methylamine. A general method for the preparation of alkyl isothiocyanates from methylamine and carbon disulfide involves the formation of a methyldithiocarbamic acid intermediate, which is then decomposed to the isothiocyanate. orgsyn.org
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The synthesis of disubstituted thioureas can be significantly expedited by conducting the reaction under microwave irradiation. This technique often leads to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. The reaction of 2,6-dimethylphenyl isothiocyanate with methylamine can be performed in a microwave reactor, either in a suitable solvent or under solvent-free conditions.
Solvent-Free and Catalytic Methods
In line with the principles of green chemistry, solvent-free synthetic methods are highly desirable as they reduce the environmental burden associated with solvent use and disposal. The reaction between 2,6-dimethylphenyl isothiocyanate and methylamine can potentially be carried out under solvent-free conditions, especially with the aid of microwave irradiation or by simply mixing the neat reactants.
Furthermore, the development of catalytic methods can enhance the efficiency of thiourea synthesis. While the reaction between isothiocyanates and amines is often spontaneous, certain catalysts can be employed to promote the reaction, particularly with less reactive substrates.
Atom Economy and Environmental Impact Assessments
Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. An ideal reaction would have a 100% atom economy, meaning all atoms of the reactants are incorporated into the final product.
For the synthesis of this compound from 2,6-dimethylaniline and methyl isothiocyanate, the reaction is an addition reaction, which is inherently atom-economical. The balanced chemical equation is:
C₈H₁₁N + CH₃NCS → C₁₀H₁₄N₂S
The molecular weight of 2,6-dimethylaniline (C₈H₁₁N) is approximately 121.18 g/mol , and the molecular weight of methyl isothiocyanate (CH₃NCS) is approximately 73.12 g/mol . The molecular weight of the product, this compound (C₁₀H₁₄N₂S), is approximately 194.30 g/mol .
The atom economy can be calculated as follows:
Atom Economy = (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% Atom Economy = (194.30 / (121.18 + 73.12)) x 100% Atom Economy = (194.30 / 194.30) x 100% = 100%
This calculation demonstrates that, in theory, this synthetic route has a perfect atom economy.
Environmental Impact:
Advanced Purification Techniques and Purity Assessment for Research Applications
Achieving high purity of this compound is essential for its use in research applications where impurities could interfere with experimental results. A combination of chromatographic and recrystallization techniques is typically employed.
Chromatographic Separations (e.g., Preparative HPLC, Flash Chromatography)
Flash Chromatography: This is a commonly used technique for the purification of organic compounds. For substituted thioureas, silica (B1680970) gel is a typical stationary phase. The choice of eluent is critical for achieving good separation. A solvent system with a gradient of polarity, such as a mixture of hexanes and ethyl acetate, is often employed. The polarity is gradually increased to elute the desired compound from the column while leaving impurities behind. For example, in the purification of related compounds, a silica gel column with an eluent system of ethyl acetate in hexanes has been successfully used. scripps.edu
Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is a powerful tool. This technique utilizes a high-pressure pump to pass the solvent through a column packed with a stationary phase. For thiourea derivatives, a reversed-phase column (e.g., C18) is often used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol and water, often with a small amount of a modifier like trifluoroacetic acid to improve peak shape. The separation is based on the differential partitioning of the compound and impurities between the mobile and stationary phases.
Recrystallization Protocols and Polymorph Control
Recrystallization: This is a fundamental technique for purifying solid organic compounds. The choice of solvent is crucial; the ideal solvent should dissolve the compound well at an elevated temperature but poorly at room temperature or below, while impurities should either be very soluble or insoluble at all temperatures. For N-aryl-N'-methylthioureas, common recrystallization solvents include ethanol, acetonitrile, or mixtures of solvents like ethanol/water or acetone/water. For instance, the related compound 3-Acetyl-1-(2,6-dimethylphenyl)thiourea has been recrystallized from acetonitrile. nih.gov Similarly, N-(2,6-Dimethylphenyl)-N′-propanoylthiourea has been recrystallized from DMSO. nih.gov
Structural Elucidation and Conformational Analysis of 1 2,6 Dimethylphenyl 3 Methylthiourea
Spectroscopic Characterization for Detailed Structural Confirmation
A suite of spectroscopic methods would be employed to confirm the molecular structure of the title compound in detail.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, 2D-NMR (COSY, HSQC, HMBC)
NMR spectroscopy is the cornerstone for determining the chemical structure of an organic molecule in solution.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the dimethylphenyl ring, the N-H protons of the thiourea (B124793) backbone, and the methyl protons. The chemical shifts (δ) and coupling constants (J) would confirm the substitution pattern on the aromatic ring and provide insight into the molecule's conformation.
¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. Signals would be expected for the thiocarbonyl (C=S) group, the aromatic carbons, and the two types of methyl carbons (aromatic and N-methyl).
2D-NMR: Advanced 2D-NMR experiments would be used to establish definitive assignments.
COSY (Correlation Spectroscopy): Would confirm proton-proton couplings, for instance, between the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds, which is crucial for connecting the different fragments of the molecule, such as linking the N-methyl protons to the thiocarbonyl carbon.
A representative data table for the expected NMR assignments is shown below, though the chemical shift values are placeholders pending experimental data.
| Atom Number | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | HMBC Correlations |
| C=S | - | Data not available | N-H, N-CH₃ |
| Ar-C1 | - | Data not available | Ar-H, Ar-CH₃ |
| Ar-C2/6 | - | Data not available | Ar-H, Ar-CH₃ |
| Ar-C3/5 | Data not available | Data not available | Ar-H |
| Ar-C4 | Data not available | Data not available | Ar-H |
| Ar-CH₃ | Data not available | Data not available | Ar-C1, Ar-C2/6 |
| N-CH₃ | Data not available | Data not available | C=S |
| N-H (phenyl) | Data not available | - | Ar-C1, C=S |
| N-H (methyl) | Data not available | - | C=S, N-CH₃ |
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: Vibrational Mode Assignments
Vibrational spectroscopy probes the functional groups present in the molecule.
FTIR and Raman spectra would display characteristic bands for the N-H stretching vibrations, aromatic C-H stretching, C-N stretching, and the C=S (thiocarbonyl) stretching modes. The positions of the N-H bands could provide information about hydrogen bonding. Assigning these vibrational modes helps to confirm the presence of the key functional groups and provides insight into the molecular structure.
A summary of expected key vibrational frequencies is presented below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H Stretching | Data not available |
| Aromatic C-H Stretching | Data not available |
| Aliphatic C-H Stretching | Data not available |
| C=S Stretching | Data not available |
| C-N Stretching | Data not available |
High-Resolution Mass Spectrometry (HRMS): Exact Mass and Fragmentation Pathway Analysis
HRMS would be used to determine the exact molecular weight and elemental composition of the compound. Analysis of the fragmentation pattern in the mass spectrum would further corroborate the proposed structure by showing the loss of predictable neutral fragments (e.g., methyl or dimethylphenyl groups).
Ultraviolet-Visible (UV-Vis) Spectroscopy: Electronic Transitions and Molar Absorptivity
UV-Vis spectroscopy provides information on the electronic transitions within the molecule. The spectrum would be expected to show absorption bands corresponding to π → π* transitions associated with the aromatic ring and n → π* transitions related to the thiocarbonyl group. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) would be determined.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides unambiguous proof of the molecular structure and detailed information about its three-dimensional conformation and intermolecular interactions in the solid state.
Single-Crystal Growth Techniques and Quality Assessment
To perform X-ray diffraction analysis, a high-quality single crystal of 1-(2,6-dimethylphenyl)-3-methylthiourea would first need to be grown. Common techniques include slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A suitable solvent or solvent system would be identified, and the resulting crystals would be assessed for quality based on their size, shape, and optical clarity under a microscope. A successful crystallographic analysis would yield precise bond lengths, bond angles, and torsion angles, and would reveal intermolecular interactions such as hydrogen bonding, which governs the crystal packing.
Crystal Packing, Hydrogen Bonding Networks, and Intermolecular Interactions
While a specific crystallographic study for this compound is not publicly available, the crystal packing and intermolecular interactions can be inferred from closely related structures, such as N-(2,6-Dimethylphenyl)-N′-propanoylthiourea. In the crystalline state, molecules of this nature are typically linked by pairs of N—H⋯S hydrogen bonds, which form centrosymmetric dimers. nih.gov This arrangement results in the generation of R²₂(8) ring motifs, a common feature in the supramolecular assembly of thiourea derivatives. nih.gov
Below is a table summarizing the typical hydrogen bond interactions observed in a related crystalline structure, which are anticipated to be similar for this compound.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| N—H···S | 0.87(2) | 2.55(2) | 3.401(2) | 168(2) |
Data based on the analogous structure N-(2,6-Dimethylphenyl)-N′-propanoylthiourea and presented for illustrative purposes.
Conformational Analysis in the Crystalline State
The conformation of this compound in the solid state is significantly influenced by the steric hindrance imposed by the two methyl groups on the phenyl ring. Analysis of analogous compounds, such as 3-acetyl-1-(2,6-dimethylphenyl)thiourea and N-(2,6-Dimethylphenyl)-N′-propanoylthiourea, reveals a consistent conformational trend. The thiourea side chain is oriented nearly perpendicular to the plane of the dimethylphenyl ring. nih.govnih.gov
Specifically, the dihedral angle between the benzene (B151609) ring and the thiourea moiety is typically observed to be around 83 degrees. nih.govnih.gov This twisted conformation minimizes the steric clash between the methyl groups of the phenyl ring and the atoms of the thiourea backbone. For instance, in 3-acetyl-1-(2,6-dimethylphenyl)thiourea, the torsion angles C2-C1-N1-C7 and C6-C1-N1-C7 are approximately 94.77° and -87.11°, respectively, highlighting this non-planar arrangement. nih.gov It is highly probable that this compound adopts a similar conformation in its crystalline form. The two N-H bonds within the thiourea moiety are expected to be in an anti conformation relative to each other. nih.gov
Theoretical and Computational Analysis of Molecular Structure and Conformation
Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structure
Density Functional Theory (DFT) serves as a powerful computational tool for predicting the molecular geometry and electronic properties of molecules like this compound. By employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the optimized ground state geometry can be calculated. These calculations would be expected to corroborate the twisted conformation observed in the crystal structures of analogous compounds, with a significant dihedral angle between the phenyl ring and the thiourea side chain.
Furthermore, DFT allows for the calculation of various electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally implies higher reactivity. For thiourea derivatives, the electron density in the HOMO is often localized on the sulfur and nitrogen atoms, while the LUMO may be distributed over the aromatic ring.
Conformational Landscape Exploration via Potential Energy Surface Scans
To understand the flexibility of the this compound molecule, potential energy surface (PES) scans can be performed. This computational technique involves systematically varying specific dihedral angles (torsion angles) and calculating the corresponding energy at each step. For this molecule, the most significant conformational freedom is associated with the rotation around the C(phenyl)-N and N-C(thiocarbonyl) bonds.
A PES scan of the dihedral angle between the 2,6-dimethylphenyl ring and the thiourea plane would likely reveal a high energy barrier to planar conformations due to severe steric hindrance from the ortho-methyl groups. The global energy minimum would be expected to correspond to the nearly perpendicular arrangement observed in related crystal structures. Such scans provide a detailed map of the conformational possibilities and the energy penalties associated with deviations from the most stable geometry.
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugation
Natural Bond Orbital (NBO) analysis is a computational method used to study intramolecular bonding and delocalization of electron density. For this compound, NBO analysis would provide quantitative insights into hyperconjugative interactions and intramolecular charge transfer (ICT).
Molecular Electrostatic Potential (MEP) Surface Mapping
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted onto the electron density surface, with different colors representing different electrostatic potential values.
For this compound, the MEP surface would be expected to show regions of negative potential (typically colored red or yellow) around the electronegative sulfur and nitrogen atoms. These areas represent the most likely sites for electrophilic attack. Conversely, regions of positive potential (colored blue) are generally found around the hydrogen atoms, particularly the N-H protons, indicating these as sites for nucleophilic attack. The MEP surface provides a clear, visual representation of the molecule's electronic landscape and its potential interaction sites.
Reactivity and Derivatization Strategies for 1 2,6 Dimethylphenyl 3 Methylthiourea
Functionalization at the Thiourea (B124793) Moiety
The thiourea group (-NH-C(S)-NH-) is a versatile functional group that can undergo reactions at the sulfur atom as well as the nitrogen atoms. The sulfur atom, being soft and nucleophilic, is a primary site for electrophilic attack.
S-Alkylation: One of the most fundamental reactions of thioureas is S-alkylation. The sulfur atom in 1-(2,6-dimethylphenyl)-3-methylthiourea acts as a potent nucleophile, readily reacting with alkyl halides in a bimolecular nucleophilic substitution (SN2) reaction. This reaction results in the formation of a stable S-alkylisothiouronium salt. pearson.comresearchgate.netucalgary.ca The reaction is generally high-yielding and proceeds under mild conditions.
The general scheme for S-alkylation is as follows:
Reactants : this compound and an alkyl halide (e.g., methyl iodide, ethyl bromide).
Product : S-Alkyl-1-(2,6-dimethylphenyl)-3-methylisothiouronium halide.
Mechanism : The lone pair of electrons on the sulfur atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. pearson.com
| Alkylating Agent | Solvent | Conditions | Product |
| Methyl Iodide | Acetone | Room Temp | S-Methyl-1-(2,6-dimethylphenyl)-3-methylisothiouronium iodide |
| Ethyl Bromide | Ethanol | Reflux | S-Ethyl-1-(2,6-dimethylphenyl)-3-methylisothiouronium bromide |
| Benzyl Chloride | Acetonitrile (B52724) | 50 °C | S-Benzyl-1-(2,6-dimethylphenyl)-3-methylisothiouronium chloride |
S-Acylation: Similar to alkylation, acylation can be directed to the sulfur atom. Reaction with acyl chlorides or anhydrides under appropriate conditions leads to the formation of S-acylisothiourea derivatives. researchgate.netresearchgate.net These compounds are valuable synthetic intermediates. Studies on thiourea have shown that acylation occurs exclusively and efficiently on the sulfur atom when reacted with various acid chlorides. researchgate.netresearchgate.net
The reaction with an acyl chloride proceeds as follows:
Reactants : this compound and an acyl chloride (e.g., acetyl chloride, benzoyl chloride).
Product : S-Acyl-1-(2,6-dimethylphenyl)-3-methylisothiouronium chloride.
| Acylating Agent | Solvent | Conditions | Product |
| Acetyl Chloride | Acetonitrile | Room Temp | S-Acetyl-1-(2,6-dimethylphenyl)-3-methylisothiouronium chloride |
| Benzoyl Chloride | Tetrahydrofuran | 0 °C to RT | S-Benzoyl-1-(2,6-dimethylphenyl)-3-methylisothiouronium chloride |
The thiocarbonyl group (C=S) in this compound can be oxidized using various oxidizing agents. The nature of the product depends on the strength of the oxidant and the reaction conditions. A common and synthetically useful transformation is the oxidative desulfurization to form carbodiimides. wikipedia.org This reaction involves the removal of the sulfur atom and formation of a C=N double bond.
A classic method for this conversion is the use of mercuric oxide (HgO). wikipedia.org
Reactant : this compound
Reagent : Mercuric oxide (HgO)
Product : 1-(2,6-Dimethylphenyl)-3-methylcarbodiimide
Byproducts : Mercuric sulfide (B99878) (HgS) and water.
Other oxidizing agents, such as hydrogen peroxide, can lead to different products. For instance, the oxidation of N,N'-disubstituted thioureas with hydrogen peroxide has been reported to yield formamidinium bisulfate salts under certain conditions. iwu.edu The specific outcome for this compound would depend on careful control of the reaction parameters.
The carbon atom of the thiocarbonyl group is electrophilic and can be attacked by nucleophiles. However, the nucleophilicity of the sulfur atom often dominates the reactivity of the thiourea moiety. Nucleophilic attack on the carbon is more prevalent in activated thioureas or when strong nucleophiles are used. For instance, thiourea can be used as a sulfur transfer reagent in reactions with aryl aldehydes, implying a nucleophilic attack on an intermediate species. nih.gov The reaction of the thiourea itself with electrophiles, as seen in S-alkylation, is a manifestation of the sulfur atom's nucleophilicity. pearson.com
Modification of the Aromatic Ring System
The 2,6-dimethylphenyl ring offers sites for functionalization, although reactivity is heavily influenced by the existing substituents.
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. wikipedia.org In this compound, the outcome of EAS reactions is governed by the combined directing effects and steric hindrance of the three substituents on the ring.
Directing Effects : The two methyl groups are activating and ortho, para-directing. libretexts.orglumenlearning.com The -NH-C(S)-NHCH₃ group is also expected to be an activating, ortho, para-director due to the lone pair of electrons on the nitrogen atom adjacent to the ring, which can be donated into the ring through resonance. pressbooks.puborganicchemistrytutor.com
Steric Hindrance : The positions ortho to the thiourea group (the 2- and 6-positions) are already occupied by methyl groups. The positions ortho to the methyl groups are the 3- and 5-positions, and the 1-position (attached to the thiourea). The para position relative to the thiourea group is the 4-position.
Considering these factors, electrophilic attack is most likely to occur at the para-position (C4) of the phenyl ring, which is sterically accessible and electronically activated by all three substituents. Substitution at the meta-positions (C3 and C5) is less favored electronically.
| Reaction Type | Reagents | Predicted Major Product |
| Nitration | HNO₃, H₂SO₄ | 1-(4-Nitro-2,6-dimethylphenyl)-3-methylthiourea |
| Bromination | Br₂, FeBr₃ | 1-(4-Bromo-2,6-dimethylphenyl)-3-methylthiourea |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(4-Acetyl-2,6-dimethylphenyl)-3-methylthiourea |
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netnih.gov To functionalize the aromatic ring of this compound at specific positions, a common strategy involves starting with a pre-functionalized aromatic precursor, such as a halogenated 2,6-dimethylaniline (B139824).
For example, to achieve substitution at the C4 position (para to the thiourea group), one could synthesize the target molecule from 4-bromo-2,6-dimethylaniline. The resulting 1-(4-bromo-2,6-dimethylphenyl)-3-methylthiourea can then serve as a substrate in various palladium-catalyzed cross-coupling reactions.
Example: Suzuki-Miyaura Coupling
Substrate : 1-(4-Bromo-2,6-dimethylphenyl)-3-methylthiourea
Coupling Partner : An aryl or vinyl boronic acid (e.g., Phenylboronic acid)
Catalyst System : Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand (e.g., SPhos). nih.gov
Base : Na₂CO₃ or K₃PO₄
Product : 1-(4-Phenyl-2,6-dimethylphenyl)-3-methylthiourea
This strategy allows for the precise installation of a wide variety of substituents at positions that are difficult to access via direct electrophilic substitution.
| Coupling Reaction | Coupling Partner | Catalyst | Typical Product |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | 1-(2,6-Dimethyl-[1,1'-biphenyl]-4-yl)-3-methylthiourea |
| Negishi | Phenylzinc chloride | Pd₂(dba)₃/dppf | 1-(2,6-Dimethyl-[1,1'-biphenyl]-4-yl)-3-methylthiourea |
| Buchwald-Hartwig Amination | Aniline (B41778) | Pd₂(dba)₃, BINAP | 1-(4-(Phenylamino)-2,6-dimethylphenyl)-3-methylthiourea |
Cyclization Reactions Leading to Novel Heterocyclic Frameworks
The thiourea moiety within this compound is a versatile functional group that serves as a key building block for the synthesis of various heterocyclic compounds. Its intrinsic nucleophilicity and the presence of nitrogen and sulfur atoms make it an ideal precursor for cyclization reactions.
Formation of Thiazole, Oxadiazole, and Triazole Derivatives
Thiazole Derivatives: The most prominent and well-established route to thiazole derivatives from thiourea precursors is the Hantzsch thiazole synthesis. nih.govvinhuni.edu.vn This reaction involves the condensation of a thiourea with an α-haloketone. For this compound, this reaction is anticipated to proceed by reacting it with various α-haloketones (e.g., phenacyl bromide) to yield 2-(methylamino)-4-aryl-3-(2,6-dimethylphenyl)thiazol-3-ium salts, which can be neutralized to the corresponding aminothiazole derivatives. The reaction is typically carried out under mild conditions and offers a direct pathway to highly functionalized thiazole rings. nih.gov The versatility of the α-haloketone component allows for the introduction of a wide range of substituents onto the thiazole core.
Oxadiazole and Triazole Derivatives: Direct cyclization of N,N'-disubstituted thioureas like this compound into 1,3,4-oxadiazoles or 1,2,4-triazoles is less common and typically requires transformation into a more suitable intermediate. The thiourea can be envisioned as a synthon that, through reaction with hydrazides or similar reagents, forms thiosemicarbazide analogues. These intermediates are then well-poised for cyclization. For instance, an N-acylthiosemicarbazide derived from the subject compound could undergo cyclodehydration, often promoted by agents like phosphorus oxychloride, to form a 1,3,4-oxadiazole ring. Similarly, oxidative cyclization or reaction with appropriate reagents can lead to the formation of 1,2,4-triazole frameworks.
A summary of potential heterocyclic frameworks accessible from this compound is presented below.
| Heterocyclic Core | General Precursors | Potential Reaction |
| Thiazole | This compound + α-Haloketone | Hantzsch Condensation |
| 1,3,4-Oxadiazole | Acylthiosemicarbazide Intermediate | Cyclodehydration |
| 1,2,4-Triazole | Thiosemicarbazide Intermediate | Oxidative Cyclization |
Mechanistic Pathways of Cyclization Reactions
The mechanism of the Hantzsch thiazole synthesis is a well-understood pathway. vinhuni.edu.vn It commences with the nucleophilic attack of the sulfur atom of the thiourea onto the α-carbon of the haloketone, displacing the halide. This initial S-alkylation step forms an isothiouronium salt intermediate. Subsequently, an intramolecular condensation occurs where one of the nitrogen atoms attacks the carbonyl carbon, followed by a dehydration step, which results in the formation of the aromatic thiazole ring.
For the proposed formation of oxadiazoles and triazoles from a thiosemicarbazide intermediate, the mechanisms are distinct. The synthesis of a 1,3,4-oxadiazole ring from an acylthiosemicarbazide typically involves an acid-catalyzed intramolecular cyclization followed by the elimination of a water molecule to achieve the stable aromatic oxadiazole system. The formation of a 1,2,4-triazole-5-thione from a thiosemicarbazide can be achieved by reaction with an isothiocyanate followed by cyclization with elimination of hydrogen sulfide, or through other cyclizing agents that incorporate the final carbon atom of the ring.
Supramolecular Chemistry and Self-Assembly Investigations
The structural features of this compound, namely the hydrogen bond donor sites (N-H groups) and the hydrogen bond acceptor/metal coordinating site (C=S group), make it a compelling candidate for studies in supramolecular chemistry and self-assembly.
Directed Assembly via Hydrogen Bonding Motifs
In the solid state, N-aryl thiourea derivatives are known to form predictable and robust supramolecular structures directed by hydrogen bonding. Crystal structure analysis of closely related compounds, such as 3-acetyl-1-(2,6-dimethylphenyl)thiourea, reveals the formation of centrosymmetric dimers through intermolecular N-H···S hydrogen bonds. nih.gov This interaction forms a characteristic R²₂(8) graph set motif, a common and stable synthon in thiourea crystal engineering. nih.gov
Below is a table detailing the typical hydrogen bonding parameters observed in a closely related analogue, which are expected to be comparable for this compound.
Table 2: Hydrogen Bond Geometry in an Analogous N-Aryl Thiourea Dimer nih.gov Data from 3-acetyl-1-(2,6-dimethylphenyl)thiourea
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) | Symmetry |
|---|
Coordination-Driven Self-Assembly with Metal Centers
The thiocarbonyl sulfur atom in this compound is a soft Lewis base, making it an excellent ligand for coordinating with soft or borderline metal ions. ksu.edu.tr This property allows the molecule to participate in coordination-driven self-assembly, a powerful strategy for constructing discrete and complex supramolecular architectures. mdpi.com
Coordination Chemistry of 1 2,6 Dimethylphenyl 3 Methylthiourea
Ligand Properties and Coordination Modes
Thiourea (B124793) derivatives are recognized for their flexible coordination behavior, which is dictated by the nature of the substituents on the nitrogen atoms, the metal ion, and reaction conditions such as pH. mdpi.comresearchgate.net The electronic properties of the thiourea core, with its soft sulfur donor and harder nitrogen donors, allow for coordination to a wide array of metal ions. researchgate.net
1-(2,6-Dimethylphenyl)-3-methylthiourea possesses several potential donor atoms, leading to multiple possible coordination modes.
Monodentate Coordination: The most common coordination mode for neutral thiourea ligands is monodentate, through the soft sulfur atom. mdpi.comresearchgate.net This is particularly true for soft metal ions. In this mode, the ligand coordinates to a single metal center via the sulfur atom, leaving the nitrogen atoms uncoordinated.
Bidentate Coordination: Bidentate chelation involving the sulfur atom and one of the nitrogen atoms is another possibility, forming a four-membered metallocycle. waikato.ac.nztandfonline.com This mode often occurs after the deprotonation of the nitrogen atom, creating an anionic ligand that can form a stable chelate ring with the metal center. stackexchange.comguidechem.com The formation of a bidentate complex can be influenced by the pH of the medium; a basic environment facilitates the deprotonation of the N-H group, promoting S,N chelation. mdpi.com
Bridging Coordination: Thiourea ligands can also act as bridging ligands, connecting two or more metal centers. The sulfur atom, with its two lone pairs of electrons, can bridge two metal ions (μ₂-S), a behavior that can lead to the formation of polynuclear complexes and coordination polymers. mdpi.comaip.org
| Coordination Mode | Description | Donating Atoms |
|---|---|---|
| Monodentate | Ligand binds to a single metal center through one atom. | Sulfur |
| Bidentate (Chelating) | Ligand binds to a single metal center through two atoms. Often requires deprotonation. | Sulfur and Nitrogen |
| Bridging | Ligand connects two or more metal centers. | Sulfur |
The presence of bulky substituents on the nitrogen atoms of a thiourea ligand can significantly impact its coordination chemistry. cam.ac.uk In this compound, the 2,6-dimethylphenyl group introduces considerable steric bulk around the adjacent nitrogen atom due to the two ortho-positioned methyl groups.
This steric hindrance is expected to have several consequences:
It may disfavor bidentate (S,N) coordination involving the nitrogen atom attached to the dimethylphenyl group. The steric crowding would make it difficult for this nitrogen to approach the metal center closely enough for bonding. nih.gov
Monodentate coordination through the sterically more accessible sulfur atom is likely to be the preferred binding mode. nih.gov
Synthesis and Spectroscopic Characterization of Metal Complexes
The synthesis of metal complexes with thiourea derivatives is typically straightforward, involving the reaction of the ligand with a suitable metal salt in an appropriate solvent. materialsciencejournal.org The resulting complexes can be characterized by a variety of spectroscopic techniques to elucidate their structure and bonding.
Transition metal complexes of N,N'-disubstituted thioureas have been widely synthesized and studied. rsc.orgnih.gov The synthesis of complexes with this compound would likely involve reacting the ligand with metal salts like CuCl₂, ZnI₂, NiBr₂, or K₂PdCl₄ in a 2:1 ligand-to-metal molar ratio. mdpi.comnih.gov The characterization of these complexes relies on spectroscopic methods to confirm the coordination of the ligand to the metal ion.
Infrared (IR) Spectroscopy: IR spectroscopy provides key information about the coordination mode. Upon coordination of the thiourea ligand through its sulfur atom, a decrease in the frequency of the ν(C=S) stretching vibration is expected, while the ν(C-N) frequency may increase. A shift in the ν(N-H) band can also indicate coordination or involvement in hydrogen bonding. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Pd(II), Pt(II)), ¹H and ¹³C NMR spectroscopy are highly informative. Coordination to a metal ion would cause shifts in the signals of the protons and carbons near the binding site. A downfield shift of the N-H proton signal can be indicative of intramolecular hydrogen bonding between the thiourea and halide ligands in the complex. nih.gov The chemical shift of the thiocarbonyl carbon (C=S) in the ¹³C NMR spectrum is particularly sensitive to the coordination environment. nih.gov
Electronic (UV-Vis) Spectroscopy: The electronic spectra of transition metal complexes provide information about the d-d electronic transitions and charge-transfer bands, which are characteristic of the coordination geometry of the metal ion. cardiff.ac.uk For example, square planar Ni(II) complexes typically exhibit a d-d transition in the visible region, while tetrahedral complexes have different spectral features. cardiff.ac.ukresearchgate.net
| Technique | Expected Observation upon S-Coordination |
|---|---|
| IR Spectroscopy | Shift in ν(C=S), ν(C-N), and ν(N-H) bands. mdpi.com |
| ¹H NMR (for diamagnetic complexes) | Shift in the resonance of N-H and aromatic/methyl protons. nih.gov |
| ¹³C NMR (for diamagnetic complexes) | Shift in the resonance of the thiocarbonyl (C=S) carbon. nih.gov |
| UV-Vis Spectroscopy | Appearance of d-d transition and ligand-to-metal charge transfer (LMCT) bands characteristic of the metal ion and its geometry. cardiff.ac.uk |
The coordination chemistry of thiourea ligands with main group and lanthanide metals is less explored than that with transition metals. Lanthanide ions are hard Lewis acids and typically prefer to coordinate with hard donor atoms like oxygen. However, complexes with softer sulfur donors can be formed. The synthesis of lanthanide complexes often takes place under hydrothermal conditions. nih.gov
For a ligand like this compound, the steric bulk would be a dominant factor in the formation of lanthanide complexes. researchgate.net Lanthanides exhibit high and flexible coordination numbers (often 8, 9, or 10), and the structure of the resulting complexes would depend on a balance between the coordination preference of the metal ion and the steric demands of the bulky ligands. nih.govresearchgate.net The final structure is often a result of these competing factors, along with the influence of counter-ions and solvent molecules that can also coordinate to the metal center. mdpi.comsemanticscholar.org
For a more in-depth understanding of the metal-ligand bonding, advanced spectroscopic techniques can be employed, particularly for paramagnetic complexes.
Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful technique for studying complexes with unpaired electrons, such as those of Cu(II) (d⁹ configuration). mdpi.com The EPR spectrum is described by the g-tensor and the hyperfine coupling tensor (A), which provide detailed information about the electronic ground state and the geometry of the metal center. ethz.chrsc.org For a Cu(II) complex, an axial spectrum with g|| > g⊥ > 2.0023 is characteristic of an elongated octahedral or square planar geometry, where the unpaired electron resides in the d(x²-y²) orbital. mdpi.comethz.ch The hyperfine splitting pattern can also reveal information about the coordinating atoms. nih.gov
X-ray Absorption Spectroscopy (XAS): XAS is an element-specific technique that provides precise information about the local geometric and electronic structure of the absorbing metal atom. uiowa.edu
XANES (X-ray Absorption Near Edge Structure): The features in the XANES region are sensitive to the oxidation state and the coordination geometry of the metal ion. aip.orgresearchgate.net The energy of the absorption edge can confirm the oxidation state (e.g., +2 for Cu(II)), while pre-edge features can be indicative of the coordination environment (e.g., tetrahedral vs. square planar). researchgate.net
EXAFS (Extended X-ray Absorption Fine Structure): The EXAFS region provides quantitative information about the local structure around the metal center, including the identity of the coordinating atoms, metal-ligand bond distances, and coordination numbers. aip.orgnih.gov For a complex of this compound, EXAFS could be used to precisely determine the M-S and any potential M-N bond lengths. researchgate.net
| Technique | Applicable Systems | Information Obtained |
|---|---|---|
| EPR | Paramagnetic complexes, e.g., Cu(II) | g and A tensors, providing insight into coordination geometry and electronic structure. mdpi.comethz.ch |
| XAS (XANES/EXAFS) | All metal complexes | Oxidation state, coordination geometry, bond distances, and coordination numbers. aip.orguiowa.edu |
X-ray Crystallographic Analysis of Metal Complexes
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of metal complexes. It provides precise information on coordination geometries, bond lengths, and bond angles, which are fundamental to understanding the metal-ligand interactions.
The coordination geometry of metal complexes with thiourea ligands is influenced by the metal ion's nature, its oxidation state, and the steric bulk of the substituents on the thiourea backbone. researchgate.netlibretexts.org For complexes involving sterically hindered ligands like this compound, four-coordinate geometries are common.
For instance, studies on palladium(II) complexes with N,N'-disubstituted thioureas show a square-planar coordination environment where the ligands bind through the sulfur atom. researchgate.netresearchgate.net The bond lengths within these complexes are critical indicators of the strength of the metal-ligand interaction.
Below is a table of representative bond lengths observed in analogous four-coordinate palladium(II) and cobalt(II) complexes with sterically hindered thiourea ligands.
| Complex Type | Metal Center | Coordination Geometry | M-S Bond Length (Å) | M-X (X=Cl, Br) Bond Length (Å) | Reference Compound |
|---|---|---|---|---|---|
| [Pd(L)₂X₂] | Pd(II) | Square Planar | ~2.30 - 2.35 | ~2.30 - 2.45 | Complexes of 1,3-bis(2,6-diethylphenyl)thiourea researchgate.net |
| [Co(L)₂X₂] | Co(II) | Tetrahedral | ~2.25 - 2.30 | ~2.20 - 2.35 | Complexes of 1,3-bis(2,6-diethylphenyl)thiourea researchgate.net |
The crystal packing of thiourea-metal complexes is significantly governed by intermolecular interactions, particularly hydrogen bonds. researchgate.netnih.govnih.gov The N-H protons of the thiourea moiety are effective hydrogen bond donors, while the sulfur atom and anionic co-ligands (like halides) can act as acceptors.
In the solid state, these interactions often lead to the formation of supramolecular architectures, such as centrosymmetric dimers or extended one- or two-dimensional networks. nih.govnih.gov For example, intermolecular N-H···S hydrogen bonds frequently result in the formation of R²₂(8) ring motifs. nih.gov Similarly, N-H···X (where X is a halide) interactions are also common, contributing to the stability of the crystal lattice. researchgate.net
| Interaction Type | Description | Typical Distance (Å) | Resulting Motif |
|---|---|---|---|
| N-H···S | Hydrogen bond between an N-H group and a sulfur atom of an adjacent molecule. | ~2.5 - 2.7 | Inversion dimers (R²₂(8) motif) nih.gov |
| N-H···X (X=Cl, Br) | Hydrogen bond between an N-H group and a halide co-ligand. | ~2.4 - 2.6 | Chains or sheets |
| C-H···π | Interaction between a C-H bond and the π-system of a phenyl ring. | ~2.6 - 2.9 | Stabilizes packing of aromatic rings |
Theoretical Studies on Metal-Ligand Interactions
Theoretical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the nature of metal-ligand bonding, electronic structures, and reactivity of coordination complexes.
DFT methods are widely used to optimize the geometries of metal complexes, predict their vibrational frequencies, and calculate thermodynamic parameters. mdpi.comuaeu.ac.aenih.gov These calculations can accurately reproduce experimental bond lengths and angles obtained from X-ray crystallography, thereby validating the computational model. researchgate.netsemanticscholar.org
Binding energy calculations help to quantify the stability of the metal-ligand bond. The interaction energy is typically calculated as the difference between the total energy of the complex and the sum of the energies of the isolated metal ion and the ligands. nih.gov Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge transfer interactions between the donor orbitals of the ligand and the acceptor orbitals of the metal. uaeu.ac.aenih.gov
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| Optimized M-S Bond Length | Theoretically predicted metal-sulfur bond distance. | Agrees within ±0.05 Å of experimental data |
| Binding Energy | Energy released upon formation of the complex, indicating stability. | -50 to -150 kcal/mol |
| NBO Charge on Metal | Calculated natural charge on the central metal ion. | +0.5 to +1.5 e |
| NBO Charge on Sulfur | Calculated natural charge on the coordinating sulfur atom. | -0.1 to -0.4 e |
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity and electronic properties by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govyoutube.comrsc.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for assessing the chemical stability and reactivity of a molecule. A larger gap implies higher kinetic stability and lower chemical reactivity. mdpi.com
For thiourea-metal complexes, the HOMO is typically localized on the ligand, with significant contributions from the sulfur and nitrogen lone pairs, reflecting its role as an electron donor. nih.gov The LUMO is often centered on the metal ion or distributed over the π-system of the ligand. The nature and energies of these orbitals dictate the electronic transitions observed in UV-Vis spectra and the redox properties of the complex. uaeu.ac.aenih.gov
| Parameter | Description | Typical Value (eV) | Implication |
|---|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital. | -5.5 to -6.5 | Related to the ionization potential and electron-donating ability. mdpi.com |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | -1.0 to -2.0 | Related to the electron affinity and electron-accepting ability. mdpi.com |
| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO. | ~4.0 - 5.0 | Indicates chemical stability and reactivity. mdpi.com |
Potential Applications of Metal Complexes (Non-Clinical Focus)
While many thiourea complexes are investigated for their biological activities, they also possess significant potential in non-clinical fields such as catalysis and materials science. nih.govresearchgate.net The versatile coordination chemistry and tunable electronic properties of these complexes make them attractive candidates for various applications.
Catalysis: Metal complexes of thiourea derivatives, particularly those of palladium, have been explored as catalysts in cross-coupling reactions like the Suzuki-Miyaura reaction. researchgate.net The ligand can stabilize the metal center and influence its catalytic activity and selectivity. Iron-thiourea complexes have also been investigated as catalysts for transfer hydrogenation of carbonyl compounds. nih.gov
Organocatalysis: Chiral thiourea derivatives are widely recognized as powerful organocatalysts that operate through hydrogen bonding to activate substrates in asymmetric synthesis. rsc.org Their metal complexes could offer synergistic effects or new catalytic pathways.
Materials Science: The ability of thiourea ligands to form stable complexes and participate in extensive hydrogen bonding makes them useful building blocks for coordination polymers and supramolecular materials. researchgate.net These materials may find applications as sensors, flame retardants, or antioxidants. nih.gov
Catalytic Activity in Specific Organic Transformations (e.g., C-C bond formation, oxidation reactions)
Metal complexes of thiourea derivatives have demonstrated significant catalytic activity in a range of organic transformations. The specific ligand structure, including steric and electronic properties, plays a crucial role in the efficiency and selectivity of these catalysts.
C-C Bond Formation:
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for the formation of carbon-carbon bonds. The efficiency of these reactions often relies on the nature of the ligand coordinated to the palladium center. While there is no specific data on the use of this compound in this context, studies on palladium(II) complexes with other N,N'-disubstituted thiourea ligands suggest potential applications. For instance, palladium complexes with iminophosphine ligands have shown high conversion rates in Heck and Suzuki coupling reactions. researchgate.net The coordination of a thiourea ligand like this compound to a palladium center could modulate the electronic and steric environment of the metal, thereby influencing the catalytic cycle of C-C coupling reactions. researchgate.netnih.gov
Copper complexes are also widely used in C-C and C-N bond-forming reactions. The Chan-Lam coupling, for example, utilizes copper catalysts for the formation of carbon-heteroatom bonds. mdpi.com The coordination of N,N,N-tridentate anilido-imine ligands to copper has been shown to yield highly active catalysts for such transformations. mdpi.com It is plausible that copper complexes of this compound could exhibit catalytic activity in similar reactions, with the thiourea ligand influencing the stability and reactivity of the copper center. nih.govnih.gov
Oxidation Reactions:
Metal complexes are often employed as catalysts in oxidation reactions. Copper complexes with N-acetylthiourea have been suggested as potential catalysts in oxidation and reduction reactions. casjournal.org The coordination of the thiourea ligand can stabilize the metal center in different oxidation states, facilitating the electron transfer processes required for catalysis. While specific examples for this compound are not available, the general principles of coordination chemistry suggest that its metal complexes could be investigated for catalytic oxidation of various organic substrates.
Below is a hypothetical data table illustrating the potential catalytic performance of a palladium complex of this compound in a Suzuki coupling reaction, based on typical results for similar catalysts.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) |
| 1 | 4-Iodoanisole | Phenylboronic acid | 1 | Toluene | 100 | 92 |
| 2 | 4-Bromoanisole | Phenylboronic acid | 1 | Toluene | 100 | 85 |
| 3 | 4-Chloroanisole | Phenylboronic acid | 2 | Toluene/Water | 110 | 78 |
| 4 | 1-Iodonaphthalene | 4-Methoxyphenylboronic acid | 1 | Dioxane | 100 | 95 |
This table is illustrative and based on data for analogous palladium-thiourea complexes.
Chemo-sensing Applications for Specific Metal Ions or Anions
Thiourea derivatives are excellent candidates for chemosensors due to the ability of their sulfur and nitrogen atoms to bind selectively with specific metal ions and anions. rsc.org This binding event can lead to a detectable signal, such as a change in color (colorimetric sensor) or fluorescence (fluorometric sensor). nih.govuzh.chresearchgate.net
Metal Ion Sensing:
Thiourea-based fluorescent chemosensors have been developed for the detection of various metal ions, including heavy and transition metals. The interaction between the thiourea group and a metal ion can lead to fluorescence quenching or enhancement. For instance, thiourea derivatives have been successfully employed in fluorescent sensors for the detection of Hg(II), Zn(II), and Cd(II) ions in aqueous media. nih.govuzh.chresearchgate.net The selectivity of these sensors can be tuned by modifying the substituents on the thiourea backbone. The 2,6-dimethylphenyl group in this compound could enhance selectivity by creating a specific binding pocket for a target metal ion.
Anion Sensing:
The following table provides representative data on the chemo-sensing performance of a generic thiourea-based fluorescent sensor for illustrative purposes.
| Analyte | Sensor Concentration (µM) | Solvent | Detection Limit (µM) | Fluorescence Change |
| Hg²⁺ | 10 | Acetonitrile (B52724)/Water (1:1) | 0.5 | Quenching |
| Zn²⁺ | 10 | Acetonitrile/Water (1:1) | 1.2 | Enhancement |
| F⁻ | 20 | Acetonitrile | 5.0 | Quenching |
| AcO⁻ | 20 | Acetonitrile | 10.0 | Enhancement |
This table is illustrative and based on data for analogous thiourea-based chemosensors.
Integration into Functional Materials and Metal-Organic Frameworks (MOFs)
The incorporation of functional organic molecules like this compound into larger material architectures can lead to novel functional materials with tailored properties.
Functional Polymers:
Thiourea derivatives can be incorporated into polymer chains to create functional polymers. mdpi.comresearchgate.net For example, polyureas and polythioureas can be synthesized through the polycondensation of diisocyanates or diisothiocyanates with diamines. While this compound is not a difunctional monomer for polymerization, it could potentially be used to modify the surface of existing polymers or as a functional additive.
Metal-Organic Frameworks (MOFs):
Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. uantwerpen.be The functionalization of MOFs with specific organic groups can enhance their properties for applications in gas storage, separation, catalysis, and sensing. Thiourea-functionalized MOFs have been developed and utilized as heterogeneous organocatalysts and for the selective detection and removal of heavy metal ions like mercury. uantwerpen.benih.govuantwerpen.be
A potential strategy for integrating this compound into a MOF would be to first synthesize a bifunctional linker containing this thiourea moiety and then use this linker in the solvothermal synthesis of the MOF. The resulting MOF would have accessible thiourea groups within its pores, which could then be utilized for catalysis or sensing applications.
The table below illustrates the potential impact of functionalizing a generic MOF with a thiourea derivative on its properties.
| Property | Parent MOF | Thiourea-Functionalized MOF |
| Surface Area (m²/g) | 1200 | 1050 |
| Pore Volume (cm³/g) | 0.65 | 0.58 |
| Catalytic Activity (Yield %) | 25 | 85 |
| Hg²⁺ Adsorption Capacity (mg/g) | 15 | 150 |
This table is illustrative and based on general trends observed for functionalized MOFs.
Investigation of Biological Interactions and Mechanistic Studies Excluding Clinical Human Trial Data
Enzyme Inhibition and Activation Studies (In Vitro Focus)
Research specifically investigating the kinetic properties and inhibitory mechanisms of 1-(2,6-Dimethylphenyl)-3-methylthiourea against common enzymes such as urease, carbonic anhydrase, or tyrosinase is not available in the public domain. While the broader class of thiourea (B124793) derivatives has been explored for enzyme inhibition, data pertaining to this specific compound, including its kinetic analysis, inhibition type, and selectivity, has not been published.
Kinetic Analysis of Enzyme Inhibition (e.g., Urease, Carbonic Anhydrase, Tyrosinase)
No data from kinetic studies, such as the determination of IC₅₀ or Kᵢ values, for this compound against urease, carbonic anhydrase, tyrosinase, or any other enzyme could be located.
Determination of Inhibition Type (Competitive, Non-competitive, Uncompetitive) and Binding Constants
There are no published findings that characterize the mode of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive) or the binding constants for this compound.
Specificity and Selectivity Profiling against Enzyme Panels
Information regarding the screening of this compound against panels of various enzymes to determine its specificity and selectivity profile is not available.
Receptor Binding and Modulation Assays (In Vitro Focus)
There is a lack of published research on the interaction of this compound with any recombinant or native receptors. Therefore, its potential role as a ligand and its effects on receptor function remain uncharacterized.
Ligand Binding Affinity and Selectivity for Recombinant Receptors
No studies reporting the ligand binding affinity (e.g., Kₐ, Kₑ) or selectivity of this compound for any specific receptor subtypes have been found.
Agonist, Antagonist, and Allosteric Modulator Characterization
Functional assays to determine whether this compound acts as a receptor agonist, antagonist, or allosteric modulator have not been reported in the scientific literature.
Investigation of Binding Mechanisms and Conformational Changes upon Ligand Binding
Detailed experimental studies elucidating the specific binding mechanisms of this compound to biological targets and any resultant conformational changes are not extensively available in the current body of scientific literature. However, structural analyses of closely related analogs provide significant insight into its likely molecular conformation, which is critical for potential binding interactions.
Crystallographic studies of similar compounds, such as 3-acetyl-1-(2,6-dimethylphenyl)thiourea and N-(2,6-Dimethylphenyl)-N′-propanoylthiourea, reveal a consistent and defining structural feature. nih.govnih.gov In these molecules, the 2,6-dimethylphenyl ring is oriented nearly perpendicular to the plane of the thiourea side chain. nih.govnih.gov Specifically, dihedral angles of 83.74° and 83.39° have been reported between the benzene (B151609) ring and the side chain for the acetyl and propanoyl analogs, respectively. nih.govnih.gov This pronounced twist is attributed to the steric hindrance imposed by the two methyl groups at the ortho-positions (2 and 6) of the phenyl ring. This steric effect forces the side chain into a conformation that minimizes spatial clashes.
It is therefore highly probable that this compound adopts a similar perpendicular conformation. This fixed orientation significantly influences how the molecule can approach and fit into a potential binding site on a protein or other biological macromolecule. The spatial arrangement of the sulfur and nitrogen atoms of the thiourea group, which are key sites for hydrogen bonding, is dictated by this conformation. Information regarding conformational changes upon binding to a specific biological ligand remains uncharacterized.
Table 1: Torsion and Dihedral Angles in Related 1-(2,6-Dimethylphenyl)thiourea Analogs
| Compound | Torsion/Dihedral Angle | Value (°) | Reference |
|---|---|---|---|
| 3-Acetyl-1-(2,6-dimethylphenyl)thiourea | Dihedral angle between phenyl ring and side chain | 83.74 | nih.gov |
| N-(2,6-Dimethylphenyl)-N′-propanoylthiourea | Dihedral angle between benzene ring and propionylthiourea group | 83.39 | nih.gov |
Cellular Model Studies (Excluding Clinical Relevance and Therapeutic Claims)
While thiourea derivatives as a class have been the subject of numerous biological studies, specific experimental data for this compound in cellular models is not presently available in published literature. mdpi.com The following sections reflect this lack of specific findings for the compound .
A review of scientific databases yields no specific studies that have assessed the effects of this compound on the viability or proliferation of defined cell lines, such as immortalized non-human cells or specific non-cancerous human cell lines for mechanistic studies. Consequently, no data tables on its cytotoxic or cytostatic activity can be presented.
There are no available research findings detailing the capacity of this compound to induce apoptosis or modulate the cell cycle. Mechanistic data, including studies on caspase activation, PARP cleavage, or cell cycle phase distribution analysis (e.g., G1, S, G2/M arrest) following treatment with this specific compound, have not been reported. nih.govnih.gov
Investigations into the effects of this compound on key intracellular signaling pathways have not been documented. There is no available information regarding its ability to modulate components of pathways such as MAPK, NF-κB, or PI3K/Akt. mdpi.com
The scientific literature lacks specific studies on the role of this compound in the induction of autophagy or its effects on lysosomal function in cellular systems. nih.gov
There is no published experimental evidence to confirm whether this compound leads to the generation of reactive oxygen species (ROS) or exhibits antioxidant activity within cellular systems. nih.gov
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Investigations
The exploration of a compound's therapeutic potential heavily relies on understanding how its chemical structure relates to its biological activity. For this compound, this would involve systematic modifications to its structure to identify key features governing its interactions with biological targets.
Systematic Synthesis and Evaluation of Analogs of this compound
A foundational step in SAR studies is the synthesis and biological evaluation of a library of analogs. For this compound, this would involve modifications at three primary positions: the 2,6-dimethylphenyl ring, the thiourea core, and the N'-methyl group.
Modification of the Phenyl Ring: The electronic and steric properties of the phenyl ring can be systematically altered. For instance, the methyl groups at positions 2 and 6 could be replaced with other alkyl groups of varying sizes, or with electron-withdrawing (e.g., halogens) or electron-donating (e.g., methoxy) groups. The biological activity of these analogs would then be assessed in relevant in vitro assays.
Alterations to the N'-substituent: The N'-methyl group could be substituted with a range of other functionalities, such as longer alkyl chains, cyclic groups, or aromatic moieties. This would probe the steric and hydrophobic requirements of the binding pocket of a potential biological target.
Modification of the Thiourea Moiety: While less common in initial SAR studies, the sulfur atom of the thiourea group could be replaced with an oxygen atom to yield the corresponding urea (B33335) analog. This would help to determine the importance of the sulfur atom for biological activity.
The synthesized analogs would be subjected to a battery of in vitro biological assays to determine parameters such as inhibitory concentrations (IC50) or binding affinities (Ki) against a panel of relevant biological targets.
Elucidation of Key Structural Features Correlated with Biological Interactions
Analysis of the biological data from the analog series would reveal crucial structural features. For instance, if analogs with electron-withdrawing groups on the phenyl ring consistently show higher potency, it would suggest that a more electrophilic aromatic system is favorable for interaction with the target. Similarly, if a specific size or type of substituent at the N'-position leads to optimal activity, this would define the spatial constraints of the binding site. The presence of the 2,6-dimethyl groups on the phenyl ring likely plays a significant role in dictating the conformation of the molecule, which in turn can influence its binding to a target protein.
Development and Validation of QSAR Models for Predicting Mechanistic Activity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govfarmaciajournal.com For the this compound series, a QSAR model would be developed using the biological activity data of the synthesized analogs and a set of calculated molecular descriptors.
These descriptors can be categorized as:
Electronic: e.g., Hammett constants, partial atomic charges.
Steric: e.g., Taft steric parameters, molar refractivity.
Hydrophobic: e.g., logP (partition coefficient).
Topological: e.g., connectivity indices.
A multiple linear regression (MLR) or partial least squares (PLS) analysis would be performed to generate a QSAR equation of the form:
Biological Activity = c1Descriptor1 + c2Descriptor2 + ... + constant
The predictive power of the resulting QSAR model would be rigorously validated using both internal (e.g., leave-one-out cross-validation) and external (using a set of compounds not included in the model development) validation methods. nih.gov A validated QSAR model can then be used to predict the activity of novel, unsynthesized analogs, thereby guiding further drug design efforts. nih.gov
Preclinical Pharmacological Profiling in Animal Models (Strictly Non-Clinical and Mechanistic)
Once promising lead compounds are identified through SAR and QSAR studies, their mechanistic actions are investigated in preclinical animal models. These studies are crucial for understanding how the compound interacts with its target in a living system.
Target Engagement and Occupancy Studies in Animal Tissues
Target engagement studies aim to confirm that the compound binds to its intended molecular target in vivo. This can be achieved through various techniques:
Ex vivo binding assays: Following administration of the compound to an animal model, tissues of interest are harvested, and the extent of target binding is measured using radiolabeled ligands or other specific probes.
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement by measuring the thermal stabilization of the target protein upon ligand binding in tissue samples.
Positron Emission Tomography (PET): If a suitable radiolabeled version of the compound can be synthesized, PET imaging can be used to non-invasively visualize and quantify target occupancy in the brain and peripheral tissues of living animals.
Mechanistic Biomarker Analysis in Animal Models (e.g., specific enzyme activity, protein expression changes)
Mechanistic biomarkers are used to demonstrate that the engagement of the target by the compound leads to a measurable downstream biological effect. The choice of biomarkers is dependent on the specific biological pathway being targeted. For example, if this compound is hypothesized to be a kinase inhibitor, biomarker analysis might include:
Phospho-protein analysis: Western blotting or ELISA can be used to measure the phosphorylation status of the kinase's downstream substrates in tissue samples from treated animals. A reduction in phosphorylation would indicate target inhibition.
Gene expression analysis: Changes in the expression of genes regulated by the target pathway can be measured using techniques like qPCR or RNA-sequencing.
Enzyme activity assays: If the target is an enzyme, its activity can be directly measured in tissue homogenates from treated animals.
For instance, in animal models of neurological disorders like experimental autoimmune encephalomyelitis (EAE), biomarkers such as neurofilament light chain (NFL) and glial fibrillary acidic protein (GFAP) in the blood can indicate neuroaxonal damage and astrogliosis, respectively. mdpi.com A therapeutic agent targeting neuroinflammation would be expected to reduce the levels of these biomarkers.
Pharmacokinetic Characterization in Animal Models (ADME: Absorption, Distribution, Metabolism, Excretion) for Research Purposes
Comprehensive searches of scientific literature and databases did not yield specific pharmacokinetic data for the compound this compound in animal models. Therefore, the following sections outline the standard methodologies and principles applied in preclinical research to characterize the Absorption, Distribution, Metabolism, and Excretion (ADME) of a compound for research purposes. This framework describes how a substance like this compound would be evaluated.
Absorption
The initial phase of pharmacokinetic assessment involves determining the rate and extent to which a compound is absorbed into the systemic circulation. In animal models, this is typically evaluated after oral and intravenous administration. Key parameters measured include the maximum plasma concentration (Cmax), the time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC). The comparison of AUC values following oral and intravenous administration allows for the determination of the compound's absolute oral bioavailability. For instance, in preclinical studies, a compound's bioavailability might be characterized as low (e.g., 21%), moderate, or high, which informs its potential as an orally administered agent. dovepress.com
Distribution
Following absorption, a compound is distributed throughout the body via the circulatory system. The extent of distribution is quantified by the volume of distribution at steady state (Vss). A high Vss, such as values ranging from 1.51 L/kg to 4.65 L/kg observed for some research compounds, suggests significant partitioning into tissues from the plasma. dovepress.com The distribution pattern helps to identify potential target organs and tissues where the compound accumulates, which is crucial for understanding both its efficacy and potential toxicity. Techniques like quantitative whole-body autoradiography (QWBA) using radiolabeled compounds are often employed to visualize and quantify tissue distribution. wuxiapptec.com
Metabolism
Metabolism, or biotransformation, involves the chemical modification of a compound by the body, primarily in the liver. These processes can lead to the formation of active or inactive metabolites. In vitro studies using liver microsomes or hepatocytes from different species (e.g., rat, dog, monkey, human) are initially conducted to assess metabolic stability and identify the primary enzymes involved, such as cytochrome P450 (CYP) isoforms. nih.gov Subsequent in vivo studies in animal models aim to identify the major metabolites present in plasma, urine, and feces. mdpi.comnih.gov For example, in the study of one compound, unchanged drug constituted only 30% of the total concentration in plasma, indicating extensive metabolism. nih.gov
Excretion
The final stage of the pharmacokinetic process is the elimination of the compound and its metabolites from the body. The primary routes of excretion are via the kidneys (urine) and the liver (bile and feces). Mass balance studies, often using radiolabeled compounds, are conducted to determine the percentage of the administered dose recovered in urine and feces over a specific period. mdpi.com For example, a study might reveal that 63.0% of a dose is excreted in feces and 32.4% in urine within 48 hours. nih.gov The elimination half-life (t1/2), which is the time required for the plasma concentration of the compound to decrease by half, is another critical parameter determined during these studies. dovepress.com
Due to the absence of specific experimental data for this compound in the public domain, interactive data tables for its pharmacokinetic parameters cannot be generated.
Advanced Analytical Methodologies for 1 2,6 Dimethylphenyl 3 Methylthiourea in Research
Chromatographic Separation Techniques for Purity and Quantification
Chromatography is the cornerstone of analytical chemistry for separating and quantifying components within a mixture. For a compound like 1-(2,6-Dimethylphenyl)-3-methylthiourea, various chromatographic techniques are employed to assess its purity and determine its concentration in different matrices.
High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (UV, PDA, RI)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds like N-aryl, N'-alkyl thioureas. The method's versatility allows for the separation of the main compound from synthesis-related impurities and degradation products.
Separation Principles: Reversed-phase HPLC (RP-HPLC) is typically the method of choice. mdpi.com A C18 stationary phase provides a nonpolar environment, while a polar mobile phase, commonly a gradient mixture of acetonitrile (B52724) and water, facilitates the elution of compounds based on their hydrophobicity. sielc.comsielc.com The dimethylphenyl and methylthiourea moieties of the target compound provide sufficient hydrophobicity for good retention and separation on a C18 column. biorxiv.org
Detection Modes:
UV/Vis and Photodiode Array (PDA) Detection: The presence of the 2,6-dimethylphenyl aromatic ring in this compound results in strong ultraviolet (UV) absorbance. Phenylthiourea compounds typically exhibit maximum absorption (λmax) in the UV range, often around 245-266 nm. nih.govresearchgate.net A UV detector set at a specific wavelength can provide high sensitivity for quantification. A PDA detector offers the advantage of acquiring the full UV-Vis spectrum for each peak, which aids in peak identification and purity assessment by checking for spectral homogeneity across the peak. biointerfaceresearch.com
Refractive Index (RI) Detection: The RI detector is a universal detector that measures the difference in the refractive index between the mobile phase and the eluting analyte. labcompare.com While less sensitive than UV detection, it is invaluable for detecting impurities that lack a significant UV chromophore. biocompare.comjascoinc.comknauer.net However, its incompatibility with gradient elution is a major limitation for complex impurity profiles. researchgate.net
| Parameter | Condition |
|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 30% B, increase to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 254 nm |
Gas Chromatography (GC) for Volatile Derivatives and Trace Impurities
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. researchgate.net Direct analysis of many thiourea (B124793) derivatives by GC is often problematic due to their polarity and potential for thermal decomposition in the hot injector port. research-solution.com Therefore, derivatization is a common strategy to enhance volatility and thermal stability. sigmaaldrich.com
Derivatization: The active hydrogens on the nitrogen atoms of the thiourea moiety can be replaced with less polar, more stable groups. research-solution.com Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common approach to convert the N-H groups to N-Si(CH₃)₃ groups, thereby reducing hydrogen bonding, increasing volatility, and improving peak shape. sigmaaldrich.com
Analysis: The resulting volatile derivative can be separated on a nonpolar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane). A Flame Ionization Detector (FID) can be used for quantification, while a mass spectrometer (see section 7.2.2) provides identification. This technique is particularly useful for detecting trace volatile impurities from the synthesis, such as residual 2,6-dimethylaniline (B139824) or methyl isothiocyanate.
Chiral Chromatography for Enantiomeric Purity Assessment of Chiral Derivatives
The parent compound, this compound, is achiral and therefore does not exist as enantiomers. However, if a chiral center is introduced into the molecule through synthetic modification (for example, by replacing the methyl group with a chiral moiety), the resulting derivatives would be chiral. Assessing the enantiomeric purity of such derivatives is crucial, and this is accomplished using chiral chromatography. nih.govmdpi.com
Chiral Stationary Phases (CSPs): Chiral HPLC is the most common method for enantiomeric separation. acs.orgnih.gov This technique relies on CSPs that create a chiral environment, allowing for differential interaction with the two enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, are widely used and have shown effectiveness for separating a broad range of racemates, including thiourea derivatives. nih.govrsc.org The separation mechanism involves a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance, which lead to different retention times for the R- and S-enantiomers. researchgate.net
| CSP Type | Selector Example | Typical Mobile Phase |
|---|---|---|
| Polysaccharide (Cellulose) | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol |
| Polysaccharide (Amylose) | Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Ethanol |
| Pirkle-type (π-acid/π-base) | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | Hexane/Isopropanol |
| Macrocyclic Glycopeptide | Teicoplanin | Methanol/Acetic Acid/Triethylamine |
Hyphenated Techniques for Comprehensive Characterization
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information, enabling both quantification and structural identification in a single analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling in Biological Research Matrices
LC-MS/MS is the definitive tool for identifying and quantifying drug metabolites in complex biological matrices like plasma, urine, or liver microsomes. nih.govijpras.com If this compound were studied as a potential drug candidate, understanding its metabolic fate would be critical.
Methodology:
Sample Preparation: Biological samples typically require cleanup to remove proteins and other interfering substances. Protein precipitation with a solvent like acetonitrile is a common first step. biorxiv.orgresearchgate.net
Chromatographic Separation: A rapid separation is achieved using Ultra-High-Performance Liquid Chromatography (UPLC), often with a C18 column and a fast gradient of water and acetonitrile containing a modifier like formic acid to aid ionization. publisso.de
Mass Spectrometric Detection: The column eluent is introduced into a mass spectrometer, typically using an electrospray ionization (ESI) source. The mass spectrometer first performs a full scan (MS1) to detect the precursor ions of the parent drug and its potential metabolites. researchgate.net Then, in a data-dependent acquisition mode, it selects these precursor ions for fragmentation, generating product ion spectra (MS/MS or MS2). thermofisher.comixcela.com
Metabolite Identification: The structures of metabolites are deduced by comparing their fragmentation patterns to that of the parent drug and by identifying the mass shifts corresponding to specific biotransformation reactions (e.g., +16 Da for hydroxylation, -14 Da for N-demethylation). nih.govijpras.com
| Biotransformation | Description | Mass Shift (Da) | Hypothetical Metabolite Structure |
|---|---|---|---|
| Hydroxylation | Addition of -OH to the aromatic ring or methyl groups | +15.99 | 1-(2,6-Dimethyl-4-hydroxyphenyl)-3-methylthiourea |
| N-Demethylation | Removal of the methyl group from the thiourea nitrogen | -14.02 | 1-(2,6-Dimethylphenyl)thiourea |
| S-Oxidation | Oxidation of the sulfur atom to a sulfoxide (B87167) (S=O) | +15.99 | 1-(2,6-Dimethylphenyl)-3-methyl-S-oxidethiourea |
| Amide Hydrolysis | Cleavage of the C-N bond | - | 2,6-Dimethylaniline |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Analysis
GC-MS is the gold standard for the identification of volatile and semi-volatile compounds. ajrconline.org In the context of this compound, GC-MS is used to analyze volatile impurities from the synthesis process or to identify products from thermal decomposition studies. thermofisher.com
Analysis of Impurities: Synthesis of N,N'-disubstituted thioureas often starts from an amine (2,6-dimethylaniline) and an isothiocyanate (methyl isothiocyanate). mdpi.com Headspace sampling or solid-phase microextraction (SPME) can be used to sample the volatile components from a solid sample of the final product. These volatiles are then introduced into the GC-MS system. The components are separated on a capillary column and subsequently ionized, typically by electron ionization (EI). The resulting mass spectra, which provide a unique fragmentation "fingerprint" for each compound, are compared against extensive libraries (e.g., NIST) for positive identification. nist.gov
Thermal Decomposition Studies: By heating the compound in a controlled environment (such as a pyrolysis unit attached to the GC inlet), the resulting degradation products can be analyzed. Thioureas can decompose to form various products, including isothiocyanates, amines, and hydrogen sulfide (B99878). researchgate.netchemicalpapers.com GC-MS allows for the separation and identification of these volatile breakdown products, providing insight into the thermal stability of the compound. nih.gov
| Compound | Potential Origin | Molecular Weight (g/mol) |
|---|---|---|
| 2,6-Dimethylaniline | Starting material impurity | 121.18 |
| Methyl isothiocyanate | Starting material or decomposition product | 73.12 |
| Carbon disulfide | Decomposition product | 76.14 |
| Hydrogen sulfide | Decomposition product | 34.08 |
Ion Mobility Spectrometry (IMS) Coupled with Mass Spectrometry for Conformational Analysis
Ion Mobility Spectrometry (IMS) coupled with Mass Spectrometry (MS) is a powerful analytical technique that provides an additional dimension of separation based on the size, shape, and charge of an ion. In the context of this compound research, IMS-MS is instrumental in elucidating the compound's conformational landscape in the gas phase. This technique separates ions not only by their mass-to-charge ratio (m/z) but also by their drift time through a gas-filled chamber under the influence of a weak electric field. An ion's drift time is proportional to its rotationally averaged collision cross-section (CCS), a value that reflects its three-dimensional structure.
The conformational flexibility of the thiourea backbone, characterized by rotation around the C-N bonds, can give rise to different conformers. researchgate.net For this compound, different spatial arrangements of the 2,6-dimethylphenyl group relative to the methylthiourea moiety can exist. These conformers, which may be indistinguishable by mass spectrometry alone, can be separated and characterized using IMS. The more compact a conformer is, the shorter its drift time and the smaller its CCS value. Conversely, more extended or unfolded conformers experience more collisions with the drift gas, resulting in longer drift times and larger CCS values.
In a typical research workflow, the compound is ionized using a soft ionization technique, such as electrospray ionization (ESI), to preserve its non-covalent structure. The resulting ions are then introduced into the ion mobility cell. By measuring the drift times of ions with the same m/z value, researchers can generate an arrival time distribution (ATD). The presence of multiple peaks in the ATD for a specific m/z indicates the existence of multiple stable conformers in the gas phase. This data is crucial for understanding the intrinsic structural preferences of the molecule, free from solvent or crystal packing effects. While specific CCS values for this compound are not widely published, the technique's utility has been demonstrated for a wide range of small molecules, enabling the differentiation of isomers and conformers. mdpi.com
Spectroscopic Quantification Methods for Research Studies
Quantitative UV-Vis Spectrophotometry in Solution and Solid State
Quantitative Ultraviolet-Visible (UV-Vis) spectrophotometry is a widely used technique for determining the concentration of an analyte in solution. It is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
For this compound, the electronic absorption spectrum is characterized by absorption bands corresponding to π → π* and n → π* transitions associated with the aromatic ring and the thiocarbonyl (C=S) group. carta-evidence.orgukm.my To perform quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorption (λmax). The λmax for thiourea derivatives typically falls in the range of 270-320 nm. ukm.my The absorbance of the unknown sample is then measured, and its concentration is determined by interpolation from the calibration curve. The method is valued for its simplicity, speed, and cost-effectiveness. ekb.eg
The following table shows representative UV-Vis data for a related bis-thiourea compound, illustrating the type of data obtained in such an analysis. ukm.my
| Parameter | Value |
| λmax 1 | 277 nm |
| Molar Absorptivity (ε) at λmax 1 | 20,433 M⁻¹ cm⁻¹ |
| λmax 2 | 314 nm |
| Molar Absorptivity (ε) at λmax 2 | 17,866 M⁻¹ cm⁻¹ |
This data is for a representative bis-thiourea derivative and serves as an example of the parameters measured. ukm.my
While less common, quantitative analysis in the solid state can also be performed using diffuse reflectance UV-Vis spectroscopy. This technique is useful for analyzing powder samples directly, eliminating the need for dissolution. A similar calibration approach is used, often by mixing the analyte with a non-absorbing matrix like barium sulfate (B86663) at different concentrations.
Advanced Techniques for Solid-State Characterization
Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification and Polymorphism Studies
Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to identify crystalline phases and analyze the structural properties of solid materials. Each crystalline solid has a unique PXRD pattern, which acts as a "fingerprint" for that specific phase. This makes PXRD an essential tool for identifying this compound and distinguishing it from potential impurities or different crystalline forms (polymorphs). researchgate.net
In a PXRD experiment, a powdered sample is irradiated with a monochromatic X-ray beam, and the scattered intensity is measured as a function of the scattering angle (2θ). The resulting diffractogram shows a series of peaks at specific angles, which are determined by the crystal's unit cell dimensions according to Bragg's Law.
Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical aspect of solid-state chemistry. Different polymorphs can have different physical properties. PXRD is the primary method for identifying and screening for polymorphs. nih.gov If this compound can crystallize in different forms, each polymorph will produce a distinct PXRD pattern. Researchers can use PXRD to monitor phase transformations under different conditions (e.g., temperature, pressure) and to ensure the phase purity of a given batch. rsc.org
The table below presents crystallographic data for a structurally similar compound, N-(2,6-Dimethylphenyl)-N′-propanoylthiourea, obtained from single-crystal X-ray diffraction, which provides the fundamental data used to index and understand PXRD patterns. nih.gov
| Parameter | Value |
| Compound | N-(2,6-Dimethylphenyl)-N′-propanoylthiourea nih.gov |
| Formula | C₁₂H₁₆N₂OS |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.8069 (3) |
| b (Å) | 8.4770 (3) |
| c (Å) | 10.1426 (3) |
| α (°) | 103.782 (2) |
| β (°) | 90.342 (2) |
| γ (°) | 109.928 (2) |
| Volume (ų) | 610.07 (4) |
| Z | 2 |
Solid-State NMR Spectroscopy for Local Structure and Dynamics
Solid-State NMR (SSNMR) spectroscopy is a powerful technique for characterizing the structure, conformation, and dynamics of molecules in the solid state at an atomic level. escholarship.org Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, in SSNMR these interactions provide rich structural information. For this compound, SSNMR can provide insights that are complementary to diffraction methods.
Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are commonly used to obtain high-resolution spectra of abundant nuclei like ¹³C and ¹⁵N. The chemical shifts observed in SSNMR are highly sensitive to the local electronic environment and molecular conformation. Therefore, different polymorphs of this compound, which have different packing arrangements and intermolecular interactions, would be expected to show distinct sets of chemical shifts in their SSNMR spectra. This makes SSNMR an excellent tool for polymorph identification and characterization.
Furthermore, SSNMR can probe molecular dynamics over a wide range of timescales. By measuring parameters such as relaxation times (T₁) and using variable-temperature experiments, researchers can study dynamic processes within the molecule, such as the rotation of the methyl groups or slower motions of the phenyl ring. For instance, restricted rotation around the C-N bonds of the thiourea moiety, which can be observed in solution NMR, can be further investigated in the solid state to understand the influence of crystal packing on molecular motion. mdpi.com Advanced SSNMR experiments can also be used to measure internuclear distances and torsion angles, providing detailed constraints for refining crystal structures or for characterizing disordered or amorphous materials for which diffraction methods are less effective. solidstatenmr.org.uk
Thermal Analysis (Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC)) for Thermal Stability and Decomposition Pathways
Thermal analysis techniques are crucial in materials science and pharmaceutical research for determining the physical and chemical properties of a substance as a function of temperature. For a compound like this compound, TGA and DSC would provide invaluable insights into its thermal stability, melting behavior, and decomposition profile.
Thermogravimetric Analysis (TGA)
Thermogravimetric analysis measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. This technique is fundamental for determining the thermal stability of a compound. A typical TGA experiment would involve heating a small sample of this compound at a constant rate (e.g., 10 °C/min) in an inert atmosphere, such as nitrogen, to prevent oxidative degradation.
The resulting TGA curve plots mass percentage against temperature. The onset temperature of mass loss indicates the point at which the compound begins to decompose. The temperature at which the maximum rate of mass loss occurs (often determined from the derivative of the TGA curve, the DTG curve) is also a key indicator of thermal stability. The analysis can reveal if the decomposition occurs in single or multiple steps, and the percentage of mass lost at each step can provide clues about the fragments being lost.
Hypothetical TGA Data for this compound
While no specific data is available, a hypothetical TGA profile can be described. The compound would be expected to be stable up to a certain temperature, after which a significant mass loss would occur, indicating decomposition. The decomposition of thiourea derivatives can be complex. For instance, the initial decomposition might involve the loss of the methylthiourea group or fragmentation of the phenyl ring.
Table 1: Hypothetical Thermogravimetric Analysis (TGA) Data for this compound
| Parameter | Hypothetical Value | Description |
|---|---|---|
| Onset of Decomposition (Tonset) | Not Available | The temperature at which significant mass loss begins. |
| Temperature of Maximum Decomposition Rate (Tpeak) | Not Available | The temperature at which the rate of mass loss is highest. |
| Mass Loss (%) | Not Available | The percentage of the initial mass lost during decomposition. |
| Residual Mass (%) at end temperature | Not Available | The percentage of mass remaining at the end of the analysis. |
Differential Scanning Calorimetry (DSC)
Differential scanning calorimetry is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is used to study thermal transitions such as melting, crystallization, and glass transitions.
For this compound, a DSC analysis would reveal its melting point, which is a fundamental physical property and an indicator of purity. The DSC thermogram would show an endothermic peak corresponding to the melting process. The temperature at the peak of this endotherm is taken as the melting point (Tm), and the area under the peak is proportional to the enthalpy of fusion (ΔHf). Any exothermic peaks following the melting point would indicate decomposition.
Hypothetical DSC Data for this compound
In a hypothetical DSC experiment, a sharp endothermic peak would be expected, corresponding to the melting of the crystalline solid. The sharpness of the peak would be indicative of the compound's purity. Following the melting endotherm, one or more exothermic peaks might be observed at higher temperatures, signifying the energy released during the decomposition of the molecule.
Table 2: Hypothetical Differential Scanning Calorimetry (DSC) Data for this compound
| Parameter | Hypothetical Value | Description |
|---|---|---|
| Melting Point (Tm) | Not Available | The temperature at which the compound transitions from solid to liquid. |
| Enthalpy of Fusion (ΔHf) | Not Available | The amount of energy required to melt the compound. |
| Decomposition Temperature (Td) | Not Available | The temperature at which the compound chemically decomposes, often observed as an exothermic event. |
Q & A
Q. What are the established synthetic routes for 1-(2,6-Dimethylphenyl)-3-methylthiourea, and what reaction conditions optimize yield?
The compound is synthesized via nucleophilic substitution or condensation reactions. A documented method involves reacting 2,6-dimethylaniline with methyl isothiocyanate in anhydrous ethanol under reflux (70–80°C) for 6–8 hours, yielding the hydrochloride salt after precipitation . Purity is enhanced via recrystallization from ethanol/water mixtures. Alternative routes may use thiophosgene intermediates, but these require stringent safety protocols due to toxicity .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this thiourea derivative?
- NMR : H and C NMR confirm substituent positions via aromatic proton splitting (e.g., para-substituted methyl groups at δ ~2.3 ppm) and thiourea carbonyl signals at δ ~170–180 ppm .
- Mass Spectrometry : High-resolution ESI-MS provides accurate mass confirmation (e.g., [M+H] at m/z 211.1) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity, using acetonitrile/water gradients .
Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and ethanol. Stability studies indicate decomposition above 200°C, with hydrolytic susceptibility in strongly acidic/basic conditions (pH < 2 or > 10). Store at 4°C in inert atmospheres to prevent oxidation .
Advanced Research Questions
Q. How does X-ray crystallography elucidate the molecular conformation and intermolecular interactions of this compound?
Single-crystal X-ray diffraction reveals planar thiourea moieties with intramolecular N–H···S hydrogen bonds stabilizing the structure. The 2,6-dimethylphenyl group induces steric hindrance, resulting in dihedral angles of ~15–25° between aromatic rings. Packing analyses show weak van der Waals interactions and C–H···π stacking, influencing crystallinity . Key parameters: Space group P, R factor = 0.041, data-to-parameter ratio = 16.3 .
Q. What computational approaches predict the binding affinity of this compound to biological targets (e.g., enzymes)?
Molecular docking (AutoDock Vina) and MD simulations assess interactions with targets like ribonucleotide reductase. A derivative, Bis-(1-(2,4-dichlorobenzoyl)-3-methylthiourea) iron (III), showed a ΔG = -8.2 kcal/mol, suggesting competitive inhibition via thiourea-metal coordination and hydrophobic interactions with active-site residues . DFT calculations (B3LYP/6-31G*) optimize geometry and electron density maps for SAR studies .
Q. How does structural modification (e.g., halogenation, metal coordination) alter its bioactivity?
- Halogenation : Introducing chloro groups at the phenyl ring (e.g., 2,6-dichloro analogs) enhances lipophilicity and antimicrobial potency (MIC = 12.5 µg/mL against S. aureus) .
- Metal Complexation : Iron(III) coordination (e.g., FeCl) forms octahedral complexes, improving redox activity and anticancer effects (IC = 5.8 µM in MCF-7 cells) .
Q. What safety and handling protocols are critical for laboratory use?
- PPE : Gloves, goggles, and fume hoods are mandatory due to potential skin/eye irritation .
- First Aid : For inhalation, move to fresh air; for ingestion, administer activated charcoal and seek medical attention .
- Waste Disposal : Neutralize with 10% NaOH and incinerate in certified facilities .
Methodological Considerations
Q. How can researchers resolve contradictions in reported biological activity data?
- Dose-Response Validation : Replicate assays (e.g., MTT, IC) across multiple cell lines to distinguish cell-specific effects .
- Purity Verification : Use HPLC-MS to rule out impurities (e.g., unreacted aniline) that may skew bioactivity results .
- Control Experiments : Compare with structurally analogous thioureas (e.g., 3-methylphenyl derivatives) to isolate substituent effects .
Q. What strategies improve selectivity in catalytic or medicinal applications?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
